molecular formula C24H27NO6S B2406568 ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate CAS No. 867042-28-2

ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B2406568
CAS No.: 867042-28-2
M. Wt: 457.54
InChI Key: APWCQYHXHRJKKH-UHFFFAOYSA-N
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Description

Ethyl 4’‘-ethoxy-3-(methylsulfonamido)-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4’‘-ethoxy-3-(methylsulfonamido)-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include ethylating agents, sulfonamides, and carboxylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions, controlled temperature, and pressure conditions are employed to achieve efficient production. The use of advanced equipment and automation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4’‘-ethoxy-3-(methylsulfonamido)-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or methylsulfonamido groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4’‘-ethoxy-3-(methylsulfonamido)-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4’‘-ethoxy-3-(methylsulfonamido)-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with similar sulfonamide groups.

    Terphenyl Derivatives: Compounds with similar terphenyl core structures.

Uniqueness

Ethyl 4’‘-ethoxy-3-(methylsulfonamido)-5’-oxo-2’,3’,4’,5’-tetrahydro-[1,1’:3’,1’‘-terphenyl]-4’-carboxylate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 6-(4-ethoxyphenyl)-4-[3-(methanesulfonamido)phenyl]-2-oxocyclohex-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6S/c1-4-30-20-11-9-16(10-12-20)21-14-18(15-22(26)23(21)24(27)31-5-2)17-7-6-8-19(13-17)25-32(3,28)29/h6-13,15,21,23,25H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWCQYHXHRJKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=CC(=O)C2C(=O)OCC)C3=CC(=CC=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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